molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B189686
CAS RN: 21478-95-5
M. Wt: 235.1 g/mol
InChI Key: VGOJXJXWXAIOBE-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (NMBT) is a synthetic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of various heterocyclic compounds and has a wide range of applications in scientific research. NMBT is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has been utilized in research for its potential as a therapeutic agent. A study synthesized derivatives of this compound and evaluated their enzyme inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These compounds also underwent cytotoxicity tests to assess their potential as therapeutic agents (Abbasi et al., 2018).

Anticancer Activity

Research has been conducted on this compound derivatives for their potential anticancer properties. One study focused on synthesizing and evaluating these derivatives for their anticancer activity, particularly against human lung adenocarcinoma cells. The study found that certain derivatives showed high selectivity and significant apoptosis-inducing effects, suggesting their potential as anticancer agents (Evren et al., 2019).

Anti-Diabetic Agents

The compound has been explored for its anti-diabetic properties. A synthesis of S-substituted acetamides derivatives of this compound was conducted, and these were evaluated for enzyme inhibition and cytotoxic behavior. The study suggested that these bi-heterocycles exhibit potent inhibitory potential against enzymes relevant to diabetes, indicating their utility as anti-diabetic agents (Abbasi et al., 2020).

Antimicrobial Properties

Several studies have synthesized derivatives of this compound to explore their antimicrobial potential. These compounds have been characterized and tested for their antibacterial and antifungal activities, showing effectiveness against a range of bacterial and fungal strains (Fuloria et al., 2014); (Baviskar et al., 2013).

Alzheimer's Disease and Diabetes

Research into bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole, derived from this compound, has shown potential therapeutic application in Alzheimer's disease and diabetes. These compounds were synthesized and evaluated for their enzyme inhibitory potential, with some showing notable activity against enzymes like acetylcholinesterase and α-glucosidase (Ramzan et al., 2018).

properties

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJXJXWXAIOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356373
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21478-95-5
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(4-Methyl-thiazol-2-yl)-acetamide (Example 17a) (4.0 g, 25.6 mmol) is dissolved in glacial acetic acid (100 ml) at room temperature. This solution is then treated portionwise with N-bromosuccinimide (4.6 g, 25.6 mmol). After 48 hours the reaction mixture is poured into water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over MgSO4, filtered and concentrated in vacuo. The residue is dissolved in toluene (100 ml) followed by the removal of the solvent in vacuo. This is repeated twice more and the resulting solid is dried in vacuo at 40° C. to give N-(5-bromo-4-methyl-thiazol-2-yl)-acetamide.
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4 g
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Synthesis routes and methods III

Procedure details

To N-(4-methylthiazol-2-yl)acetamide (39.48 g) in acetic acid (200 ml) under a water-ice bath was added dropwise bromine (16 ml). After 2 h, water (500 ml) was added. Filtration, washing with water (3×) and drying gave N-(5-bromo-4-methylthiazol-2-yl) acetamide as off-white solid (52.13 g). H1-NMR (300 MHz, d6-DMSO) 12.27 (s, 1 H), 2.22 (s, 3 H), 2.13 (s, 3 H) ppm.
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39.48 g
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16 mL
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200 mL
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